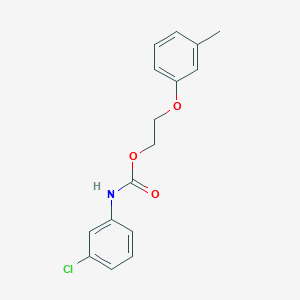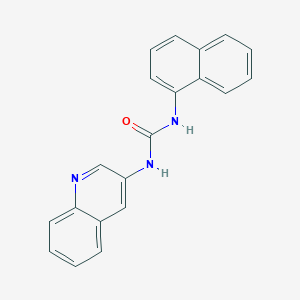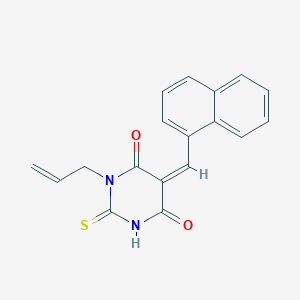![molecular formula C21H19FN2O3 B4880001 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880001.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone
Vue d'ensemble
Description
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is a chemical compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. This compound, also known as ABT-639, has been studied for its ability to act as a selective inhibitor of T-type calcium channels. In
Mécanisme D'action
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone acts as a selective inhibitor of T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By inhibiting T-type calcium channels, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone reduces calcium influx into cells, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the antiepileptic and analgesic effects of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone.
Biochemical and Physiological Effects:
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential use as an antiepileptic. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been shown to reduce neuropathic pain in animal models, suggesting its potential use as an analgesic. Furthermore, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been studied for its potential use in cancer therapy, as T-type calcium channels have been implicated in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is its selectivity for T-type calcium channels, which allows for more precise targeting of these channels compared to non-selective calcium channel blockers. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has shown to be effective in reducing seizures and neuropathic pain in animal models, suggesting its potential use in the treatment of these conditions. However, one limitation of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
For research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone include further studies on its potential use in the treatment of epilepsy, neuropathic pain, and cancer. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone are needed to better understand its effectiveness in vivo. Furthermore, studies on the potential side effects and toxicity of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone are needed to ensure its safety for use in humans. Overall, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has shown promising potential in the field of medicinal chemistry, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been studied for its potential use in the treatment of various diseases such as epilepsy, neuropathic pain, and cancer. In preclinical studies, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has shown to be effective in reducing seizures in animal models of epilepsy. Additionally, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been shown to reduce neuropathic pain in animal models, suggesting its potential use as an analgesic. Furthermore, 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone has been studied for its potential use in cancer therapy, as T-type calcium channels have been implicated in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-7-5-15(6-8-16)13-24-14-18(17-3-1-2-4-19(17)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFXJACQOHJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)

![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)

![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
![methyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4879979.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4879989.png)
![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4879996.png)
![{1-(3-biphenylylcarbonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4880000.png)